molecular formula C5H9ClO3 B2917504 Methyl 2-chloro-3-hydroxybutanoate CAS No. 1534350-84-9

Methyl 2-chloro-3-hydroxybutanoate

Cat. No.: B2917504
CAS No.: 1534350-84-9
M. Wt: 152.57
InChI Key: ZDCDXBCIJDUWEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often employs biocatalysis. This method utilizes enzymes or whole-cell systems to catalyze the reaction, offering high regio-, chemo-, and enantio-selectivity. Biocatalysis is favored for its environmentally friendly nature and ability to operate under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-3-hydroxybutanoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Acts as an intermediate in the synthesis of chiral drugs and pharmaceutical compounds.

    Industry: Employed in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-hydroxybutanoate involves its interaction with various molecular targets. In biocatalytic processes, enzymes catalyze the conversion of this compound into desired products through specific pathways. The hydroxyl and ester groups play crucial roles in these reactions, facilitating the formation of intermediates and final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-3-hydroxybutanoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 2-chloro-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCDXBCIJDUWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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